molecular formula C4H3Br2N3O2 B063457 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole CAS No. 162759-90-2

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole

Cat. No. B063457
M. Wt: 284.89 g/mol
InChI Key: XEJACQVJEGDLEY-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-methyl-1H-imidazole is a chemical compound with the CAS Number: 53857-60-6 . It has a molecular weight of 239.9 and its IUPAC name is 2,4-dibromo-1-methyl-1H-imidazole .


Synthesis Analysis

The synthesis of imidazoles like 2,4-Dibromo-1-methyl-1H-imidazole can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a Suzuki-Miyaura cross-coupling between 2,4-dibromo-1-methyl-5-nitro-1H-imidazole and aryl or heteroarylboronic acids, resulting in the formation of 2-bromo-4-substituted-1-methyl-5-nitroimidazoles .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1-methyl-1H-imidazole consists of a five-membered ring containing two nitrogen atoms and three carbon atoms. Two of the carbon atoms are substituted with bromine atoms, and one of the nitrogen atoms is substituted with a methyl group .


Physical And Chemical Properties Analysis

2,4-Dibromo-1-methyl-1H-imidazole is a solid powder at room temperature . It has a predicted boiling point of 302.3±34.0 °C and a predicted density of 2.22±0.1 g/cm3 . The compound has a predicted pKa of 1.03±0.60 .

Scientific Research Applications

  • Antibacterial and Antiparasitic Properties : A one-pot synthesis method using 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole under microwave heating was developed to create derivatives with antibacterial and antiparasitic properties (Mathias et al., 2017).

  • Photochemical Rearrangement : The compound undergoes photochemical rearrangement in water-containing solutions, leading to various intermediate and final products useful in chemical synthesis (Pfoertner & Daly, 1987).

  • Nucleophilic Substitution Reactions : It reacts with sodium methoxide and potassium cyanide, resulting in nucleophilic substitution of the 2-bromine atom, useful in the synthesis of other chemicals (Chauvière, Jaud, & Rameau, 1995).

  • Inhibition of Aldehyde Dehydrogenase : A derivative, nitrefazole, shows a strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

  • Antimicrobial Activities : Various 2-nitroimidazole derivatives, including those related to 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole, show antimicrobial activities (Cavalleri, Volpe, & Arioli, 1977).

  • Antimycotic and Genotoxic Properties : Its derivatives were investigated for antimycotic and genotoxic activities, showing varying levels of effectiveness (Zani et al., 1995).

  • Antibacterial Effect Against Gram-Positive Bacteria : Some derivatives demonstrated potent antibacterial activity against various Gram-positive bacteria (Letafat et al., 2008).

  • Metabolites with Antiprotozoal Action : Its metabolites show significant antiprotozoal action, being less toxic and maintaining efficacy against Trichomonas vaginalis (Cavalleri, Volpe, Arioli, & Lancini, 1977).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and avoiding breathing its vapors, mist, or dust .

properties

IUPAC Name

2,4-dibromo-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3O2/c1-8-3(9(10)11)2(5)7-4(8)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJACQVJEGDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444497
Record name 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole

CAS RN

162759-90-2
Record name 2,4-DIBROMO-1-METHYL-5-NITRO-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Rossi, M Ciofalo - Current Organic Chemistry, 2019 - ingentaconnect.com
In recent years, the synthesis and evaluation of the biological properties of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives have been the subject of a large number of studies by …
Number of citations: 6 www.ingentaconnect.com
G Chauvière, B Bouteille, B Enanga… - Journal of medicinal …, 2003 - ACS Publications
As part of our efforts to develop new compounds aimed at the therapy of parasitic infections, we synthesized and assayed analogues of a lead compound megazol, 5-(1-methyl-5-nitro-…
Number of citations: 175 pubs.acs.org
G Mlostoń, M Celeda, GKS Prakash… - Helvetica Chimica …, 2000 - Wiley Online Library
The reaction of 1,4,5‐trisubstituted 1H‐imidazole 3‐oxides 1 with Ac 2 O in CH 2 Cl 2 at 0 – 5 leads to the corresponding 1,3‐dihydro‐2H‐imidazol‐2‐ones 4 in good yields. In refluxing …
Number of citations: 38 onlinelibrary.wiley.com
B Jismy, A El Qami, J Jacquemin… - European Journal of …, 2021 - Wiley Online Library
An efficient regioselective cross‐coupling reactions of tert‐butyl 2,4‐dibrominated‐5‐methyl‐1H‐imidazole‐1‐carboxylate is reported. This new synthetic route runs under simple and …
K Neilde - 2014 - theses.fr
Ce travail s’ inscrit dans la recherche de nouveaux 5-nitroimidazoles fonctionnalisés à visée thérapeutique. L’étude de la réactivité du 4-bromo-1, 2-diméthyl-5-nitro-1H-imidazole vis-à-…
Number of citations: 0 www.theses.fr

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